

chlorobutanol hemihydrate mechanism of action preservative

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Compound Focus: Chlorobutanol Hemihydrate

CAS No.: 6001-64-5

Cat. No.: S1492008

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Chemical Profile and Forms

Chlorobutanol is commercially available in both anhydrous and hemihydrate forms. The table below summarizes its core chemical and physical properties.

Property	Description
IUPAC Name	1,1,1-Trichloro-2-methylpropan-2-ol [1]
Chemical Formula	$C_4H_7Cl_3O$ [2] [3]
Molecular Weight	177.45 g/mol (anhydrous); 372.93 g/mol (hemihydrate, as the 2:1 complex) [2] [4]
CAS Number (Anhydrous)	57-15-8 [2] [3] [1]
CAS Number (Hemihydrate)	6001-64-5 [5] [4]
Appearance	White, crystalline solid with a camphor-like odor [3] [1] [6]

Property	Description
Common Use Concentration	0.5% (as a preservative and stabilizer) [2] [6]

Mechanism of Action as a Preservative

The primary preservative action of chlorobutanol is attributed to its detergent-like properties. The mechanism can be visualized as follows:



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Overview of Chlorobutanol's Antimicrobial Mechanism

- **Membrane Disruption:** As a small molecule, chlorobutanol integrates into the lipid bilayer of microbial cell membranes. Its chemical structure disrupts the packing and organization of membrane lipids [2].
- **Increased Permeability:** This disruption compromises the membrane's barrier function, increasing permeability. Essential cellular components leak out, and the osmotic balance is lost [2].
- **Cell Lysis:** The cumulative damage leads to the rupture (lysis) of the cell, causing microbial death [2].
- **Secondary Cellular Effects:** Beyond membrane disruption, chlorobutanol also inhibits oxygen utilization by microbial cells and, in the context of ocular formulations, can disrupt corneal epithelial cell functions, which is a noted aspect of its potential toxicity [2].

Antimicrobial Spectrum and Formulation Data

Chlorobutanol hemihydrate is effective against a broad spectrum of microorganisms. The following table summarizes key data for formulation scientists.

Attribute	Details
Antimicrobial Spectrum	Broad spectrum; active against Gram-positive and Gram-negative bacteria, mold spores, and fungi [4] [6].
Standard Preservative Concentration	0.5% (provides stability and antimicrobial activity in multi-ingredient preparations) [2] [6].
Activity at Lower Concentrations	Retains antimicrobial activity at concentrations as low as 0.05% in water [1].
Common Formulations	Used in injectables, ophthalmic solutions (eye drops), and topical anesthetics [2] [6].
Synergistic Use	Often used with other agents like citric acid (a chelating agent) to enhance stability by mitigating metal-catalyzed oxidation [7].

Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorobutanol is critical for drug development, especially due to its potential for accumulation.

Parameter	Findings
Protein Binding	$57 \pm 3\%$ [2].
Volume of Distribution	$\sim 233 \pm 141$ L, suggesting widespread distribution in body tissues [2] [6].
Metabolism	Undergoes Phase II metabolism via glucuronidation and sulfation [2] [6].
Half-Life	Terminal elimination half-life is approximately 10.3 ± 1.3 days (or up to 37 days, indicating significant accumulation with repeated dosing) [2] [6].
Route of Elimination	Mean urinary recovery is low (9.6% of oral dose), suggesting other elimination pathways or extensive metabolism [2] [6].

| **Noted Toxicities** | - **Cellular Toxicity:** Can cause toxicity to conjunctival and corneal cells *in vitro* at concentrations of 0.1% and 0.5% [2].

- **Hepatotoxicity:** Toxic to the liver; use should be avoided in patients with liver pathology [1] [6].
- **Local Effects:** A severe eye and skin irritant [1]. |

Experimental Insights

For researchers aiming to study chlorobutanol, here are key methodological considerations based on the available literature:

- **In Vitro Toxicity Assessment:** One protocol for evaluating corneal cell toxicity involves exposing immortalized human corneal or conjunctival epithelial cell lines to chlorobutanol at various concentrations (e.g., 0.1% and 0.5%) for a specified period. The toxic effects are then assessed by measuring indicators like cell viability (using MTT or similar assays), observing morphological changes (e.g., cytoplasmic swelling, membranous blebs formation) via microscopy, and monitoring the cessation of normal cell movement and mitotic activity [2].
- **Antiaggregatory Effect Protocol:** To study the inhibition of platelet aggregation, a method cited involves using human platelet-rich plasma (PRP). The PRP is incubated with chlorobutanol (in a time- and concentration-dependent manner, e.g., from 0.1 to 0.4 mM) before being stimulated with various aggregation inducers like arachidonic acid. The antiplatelet effect is then measured using an aggregometer, and the proposed mechanism can be investigated by concurrently measuring the attenuation of thromboxane B2 formation, cytosolic free calcium elevation, and ATP release [2].

Key Considerations for Professionals

- **Accumulation Risk:** The exceptionally long half-life of chlorobutanol is a major limitation for its use as a sedative-active ingredient and a critical safety consideration when it is included as a preservative in formulations intended for chronic or frequent use [2] [6].
- **Potency Variation:** The sedative and anesthetic potency is stereospecific. The S(+)-enantiomer is significantly more potent than the R(-)-enantiomer. Most available data and formulations are based on the racemic mixture [1].
- **Application Beyond Preservation:** While its primary pharmaceutical use is as a preservative, its historical and veterinary use as a sedative-hypnotic and mild local anesthetic is well-documented [1] [6].

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